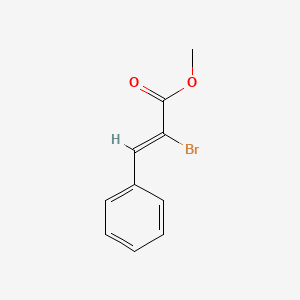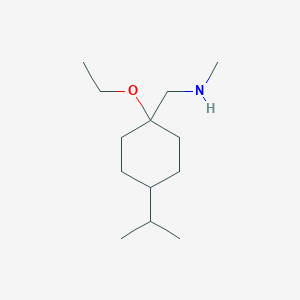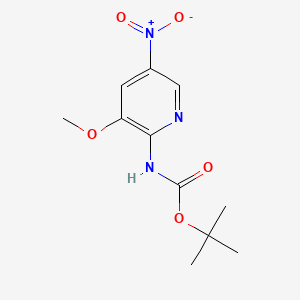
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H13N3O4 It is a derivative of pyridine, featuring a tert-butyl carbamate group and a methoxy-nitro substitution on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate typically involves the reaction of 3-methoxy-5-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 3-amino-5-methoxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Hydrolysis: tert-butylamine and 3-methoxy-5-nitropyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities .
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activity, such as enzyme inhibition or receptor modulation .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is largely dependent on its specific applicationThe nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with target molecules, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl (5-nitropyridin-3-yl)carbamate
- tert-butyl (4-bromobutyl)carbamate
- tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate
Uniqueness: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is unique due to the presence of both a methoxy and nitro group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for selective interactions with biological targets, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H15N3O5 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15N3O5/c1-11(2,3)19-10(15)13-9-8(18-4)5-7(6-12-9)14(16)17/h5-6H,1-4H3,(H,12,13,15) |
InChI-Schlüssel |
QRYJZWACCJAXOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


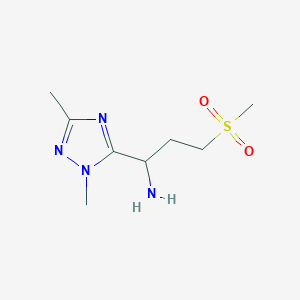
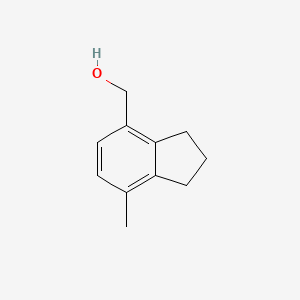
![2-(3,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13495702.png)
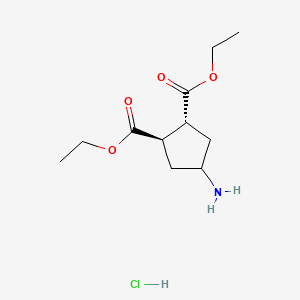
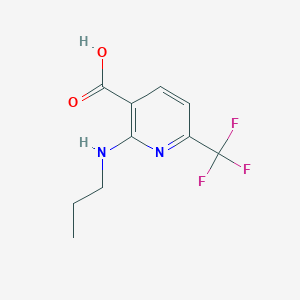
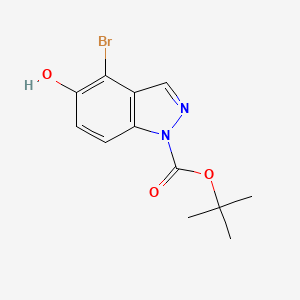
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
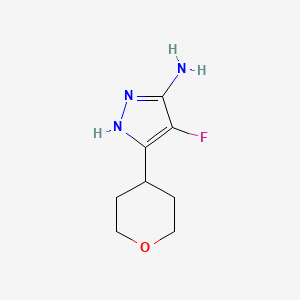
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)
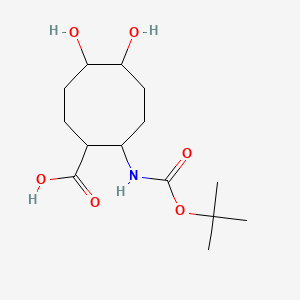

![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
